molecular formula C7H5BrFNS B8663062 5-Bromo-2-fluorobenzene-1-carbothioamide

5-Bromo-2-fluorobenzene-1-carbothioamide

Cat. No.: B8663062
M. Wt: 234.09 g/mol
InChI Key: CGRYONBRURJIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-fluorobenzene-1-carbothioamide (C₇H₄BrFNS) is a halogenated aromatic compound featuring a carbothioamide (-C(S)NH₂) functional group. Its structure includes bromine and fluorine substituents at the 5- and 2-positions of the benzene ring, respectively.

Properties

Molecular Formula

C7H5BrFNS

Molecular Weight

234.09 g/mol

IUPAC Name

5-bromo-2-fluorobenzenecarbothioamide

InChI

InChI=1S/C7H5BrFNS/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)

InChI Key

CGRYONBRURJIIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=S)N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Potential Applications
5-Bromo-2-fluorobenzene-1-carbothioamide C₇H₄BrFNS ~234.08 Carbothioamide (-C(S)NH₂) 5-Bromo, 2-fluoro Enzyme inhibition, metal chelation
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 Benzamide (-CONH-) 5-Bromo, 2-fluoro, 2-methoxy Drug intermediates, polymer synthesis
5-Bromobenzo[b]furan-2-carbaldehyde C₉H₅BrO₂ 241.04 Aldehyde (-CHO) 5-Bromo, fused furan ring Organic synthesis, agrochemicals
2-Fluorobenzamide C₇H₆FNO 153.13 Benzamide (-CONH₂) 2-Fluoro Antimicrobial agents

Functional Group Influence

  • Carbothioamide vs. Benzamide : The thioamide group in this compound confers greater nucleophilicity and metal-binding capacity compared to the benzamide group in 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide. This makes the former more suitable for applications requiring chelation (e.g., catalytic systems) or covalent enzyme inhibition.
  • Aldehyde vs. Thioamide : 5-Bromobenzo[b]furan-2-carbaldehyde lacks the thioamide moiety but includes a reactive aldehyde group, enabling participation in condensation reactions, unlike the thioamide’s coordination chemistry.

Substituent Effects

  • Methoxy Group : The additional 2-methoxy substituent in the benzamide derivative increases steric bulk and lipophilicity, which may affect membrane permeability in drug design.

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